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Compound of Interest

Compound Name: (-)-Etodolac

Cat. No.: B134716 Get Quote

Introduction

Etodolac is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and

anti-inflammatory properties. It exists as a racemic mixture of two enantiomers: (+)-(S)-

Etodolac and (-)-(R)-Etodolac. The pharmacological activity of etodolac is primarily attributed to

the (+)-(S)-enantiomer. While spectrophotometric methods are simple, cost-effective, and

widely used for the quantitative analysis of etodolac in bulk and pharmaceutical dosage forms,

it is important to note that standard UV-Visible spectrophotometry does not differentiate

between the enantiomers. Therefore, the methods described below are for the determination of

total etodolac (racemic mixture). Enantioselective analysis of etodolac typically requires chiral

chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with a

chiral stationary phase.[1][2][3][4]

These application notes provide detailed protocols for three common spectrophotometric

methods for the determination of racemic etodolac: Direct UV Spectrophotometry, Difference

Spectrophotometry, and a Visible Spectrophotometric method based on an oxidation-reduction

reaction.

Method 1: Direct UV Spectrophotometry
This method is based on the measurement of the absorbance of etodolac in a suitable solvent

at its wavelength of maximum absorbance (λmax).
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Parameter Value Reference

Wavelength (λmax) 278 nm [5]

Solvent Methanol [5]

Linearity Range 0.88 - 40 µg/mL [5]

Limit of Detection (LOD) 0.29 µg/mL [5]

Experimental Protocol

1. Instrumentation:

UV-Visible Spectrophotometer (double beam)

1 cm quartz cuvettes

Analytical balance

Volumetric flasks

Pipettes

2. Reagents and Solutions:

Methanol (AR grade)

Etodolac reference standard

Sample containing Etodolac (e.g., tablets)

3. Preparation of Standard Stock Solution (100 µg/mL):

Accurately weigh 10 mg of Etodolac reference standard.

Transfer it to a 100 mL volumetric flask.

Dissolve in approximately 70 mL of methanol.
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Sonicate for 10-15 minutes to ensure complete dissolution.

Make up the volume to 100 mL with methanol.

4. Preparation of Working Standard Solutions:

From the standard stock solution, prepare a series of dilutions in methanol to obtain

concentrations within the linear range (e.g., 2, 5, 10, 15, 20 µg/mL).

5. Preparation of Sample Solution:

Weigh and powder 20 etodolac tablets.

Accurately weigh a quantity of the powder equivalent to 10 mg of etodolac.

Transfer to a 100 mL volumetric flask.

Add about 70 mL of methanol and sonicate for 15-20 minutes to dissolve the drug.

Make up the volume to 100 mL with methanol.

Filter the solution through a suitable filter paper (e.g., Whatman No. 41).

Dilute the filtrate with methanol to obtain a final concentration within the calibration range.

6. Measurement:

Set the spectrophotometer to scan from 400 nm to 200 nm.

Use methanol as the blank.

Record the UV spectrum of a working standard solution to determine the λmax.

Measure the absorbance of all standard and sample solutions at the determined λmax

(around 278 nm).

7. Calibration Curve and Calculation:

Plot a graph of absorbance versus concentration for the working standard solutions.
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Determine the concentration of etodolac in the sample solution from the calibration curve.

Calculate the amount of etodolac in the tablet.
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Caption: Workflow for Direct UV Spectrophotometric Determination of Etodolac.

Method 2: Difference Spectrophotometry
This technique enhances selectivity by measuring the difference in absorbance of a substance

in two different chemical forms (e.g., acidic and basic solutions).
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Parameter Value Reference

Wavelength (λ) 225 nm [6]

Solvents 0.01 N HCl and 0.01 N NaOH [6]

Linearity Range 2 - 20 µg/mL [6]

Correlation Coefficient (r²) 0.995 [6]

Experimental Protocol

1. Instrumentation:

UV-Visible Spectrophotometer (double beam)

Matched pair of 1 cm quartz cuvettes

Analytical balance

Volumetric flasks

Pipettes

2. Reagents and Solutions:

0.01 N Hydrochloric acid (HCl)

0.01 N Sodium hydroxide (NaOH)

Etodolac reference standard

Sample containing Etodolac

3. Preparation of Standard Stock Solutions (100 µg/mL):

Prepare two separate stock solutions of etodolac.

Accurately weigh 10 mg of etodolac reference standard and transfer to a 100 mL volumetric

flask. Dissolve and make up to volume with 0.01 N HCl.
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Accurately weigh another 10 mg of etodolac and transfer to a separate 100 mL volumetric

flask. Dissolve and make up to volume with 0.01 N NaOH.[6]

4. Preparation of Working Standard Solutions:

From each stock solution, prepare a series of dilutions to obtain identical concentrations in

the linear range (e.g., 2, 4, 6, 8, 10, 12 µg/mL) using the respective solvents (0.01 N HCl and

0.01 N NaOH).[6]

5. Preparation of Sample Solutions:

Prepare two separate sample solutions from the tablet powder, one in 0.01 N HCl and the

other in 0.01 N NaOH, following a similar procedure as in Method 1, to get a final

concentration within the calibration range.

6. Measurement:

Set the spectrophotometer to the desired wavelength (225 nm).[6]

Place the cuvette containing the acidic solution (standard or sample in 0.01 N HCl) in the

reference beam.

Place the cuvette containing the corresponding basic solution (same concentration in 0.01 N

NaOH) in the sample beam.

Record the difference in absorbance.

7. Calibration Curve and Calculation:

Plot a graph of the difference in absorbance versus the concentration of the standard

solutions.

Determine the concentration of etodolac in the sample from the calibration curve.

Logical Relationship Diagram

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.gyanvihar.org/researchjournals/phar-Journals/2.%20Pravinkumar%20lade%20paper.pdf
https://www.gyanvihar.org/researchjournals/phar-Journals/2.%20Pravinkumar%20lade%20paper.pdf
https://www.gyanvihar.org/researchjournals/phar-Journals/2.%20Pravinkumar%20lade%20paper.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b134716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solution Preparation

Measurement at 225 nm

Data Analysis

Prepare Etodolac
in 0.01 N HCl

Place Acidic Solution
in Reference Beam

Prepare Etodolac
in 0.01 N NaOH

Place Basic Solution
in Sample Beam

Record Absorbance
Difference

Plot ΔAbs vs. Concentration

Determine Sample Concentration

Click to download full resolution via product page

Caption: Principle of Difference Spectrophotometry for Etodolac Analysis.

Method 3: Visible Spectrophotometry by Oxidation-
Reduction Reaction
This colorimetric method involves the oxidation of etodolac by Fe³⁺ and the subsequent

formation of a colored complex.
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Parameter Method A Method B Method C Reference

Reagents
Fe³⁺ / o-

phenanthroline
Fe³⁺ / bipyridyl

Fe³⁺ /

Ferricyanide
[7]

Wavelength

(λmax)
510 nm 520 nm 726 nm [7]

Linearity Range

(µg/mL)
0.5 - 8 1.0 - 10 2 - 18 [7]

Molar

Absorptivity (L

mol⁻¹ cm⁻¹)

1.812 x 10⁴ 1.876 x 10⁴ 1.039 x 10⁴ [7]

Detection Limit

(µg/mL)
0.065 0.104 0.228 [7]

Quantification

Limit (µg/mL)
0.217 0.347 0.76 [7]

Experimental Protocol (Method A: Fe³⁺ / o-phenanthroline)

1. Instrumentation:

Visible Spectrophotometer

1 cm glass or quartz cuvettes

Water bath

Analytical balance

Volumetric flasks

Pipettes

2. Reagents and Solutions:

Etodolac standard solution (prepared in methanol as in Method 1).
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Ferric chloride (FeCl₃) solution (0.2%).

o-phenanthroline solution (0.1%).

Acetate buffer solution (pH 4.5).

3. Procedure:

Pipette aliquots of the standard or sample solution into a series of 10 mL volumetric flasks to

cover the concentration range of 0.5-8 µg/mL.

Add 1.5 mL of acetate buffer (pH 4.5) to each flask.

Add 1.0 mL of 0.2% FeCl₃ solution.

Add 1.0 mL of 0.1% o-phenanthroline solution.

Heat the flasks in a water bath at 60-70°C for 15 minutes.

Cool the flasks to room temperature.

Make up the volume to 10 mL with distilled water.

Measure the absorbance at 510 nm against a reagent blank prepared in the same manner

without the etodolac solution.[7][8]

4. Calibration Curve and Calculation:

Plot absorbance versus concentration for the standards.

Determine the concentration of etodolac in the sample from the calibration curve.

Signaling Pathway (Reaction Scheme)
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Caption: Reaction scheme for the colorimetric determination of Etodolac.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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